An In-depth Technical Guide to the Physical and Chemical Properties of 2-Isopropylpyridine
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Isopropylpyridine
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-isopropylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key data, outlines relevant experimental methodologies, and provides visual representations of synthetic pathways and analytical workflows.
Chemical Identity and Physical Properties
2-Isopropylpyridine, also known as 2-(1-methylethyl)pyridine, is a substituted pyridine derivative.[1][2] It is a colorless to pale yellow liquid with a characteristic strong, green, and vegetable-like odor.[2][3][4] This compound serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][5]
Table 1: Physical and Chemical Properties of 2-Isopropylpyridine
| Property | Value | Reference |
| CAS Number | 644-98-4 | [1][2][6][7] |
| Molecular Formula | C₈H₁₁N | [1][2][7] |
| Molecular Weight | 121.18 g/mol | [6][8] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 159.8 - 160 °C at 760 mmHg | [3][5][9] |
| Melting Point | -141 °C | [2][3][5] |
| Density | 0.912 - 0.937 g/cm³ at 25 °C | [2][9] |
| Refractive Index | 1.488 - 1.494 at 20 °C | [2][9] |
| pKa | 5.83 (+1) at 25 °C | [1][3] |
| Flash Point | 22.78 - 23.2 °C | [2][9] |
| LogP | 2.07 - 2.206 | [3][9] |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water.[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-isopropylpyridine. Key spectroscopic data includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are fundamental for confirming the structure of 2-isopropylpyridine.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl protons and the protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the isopropyl group and the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum of 2-isopropylpyridine exhibits characteristic absorption bands that correspond to the vibrations of its functional groups. These include C-H stretching from the isopropyl group and the aromatic ring, as well as C=N and C=C stretching vibrations from the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2-isopropylpyridine. The electron ionization mass spectrum provides information about the stability of the molecule and its fragments.[10]
Chemical Properties and Reactivity
2-Isopropylpyridine's chemical behavior is dictated by the pyridine ring and the isopropyl substituent. It is utilized as a catalyst and an intermediate in various organic syntheses.[4]
Basicity
With a pKa of 5.83, 2-isopropylpyridine is a weak base, a characteristic property of pyridine derivatives.[1][3] This basicity allows it to participate in acid-base reactions and to be used as a non-nucleophilic base in certain synthetic transformations.
Synthetic Applications
2-Isopropylpyridine is a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its applications include serving as a building block for active pharmaceutical ingredients and as a ligand in catalysis.
Experimental Protocols
Synthesis of 2-Isopropylpyridine
One common method for the synthesis of 2-isopropylpyridine involves the reaction of a pyridine derivative with an isopropyl-containing reagent. For instance, it can be prepared by reacting pyridine with 2-bromopropane.[4] Another approach involves the reaction of 2-pyridone with isopropyl magnesium bromide.[4]
A detailed, multi-step synthesis for a related compound, 2-isopropyl-3-amino-4-methylpyridine, starts from ethyl isobutyrate and proceeds through condensation, cyclization, and subsequent functional group manipulations.[11]
Diagram 1: General Synthetic Approach
Caption: A simplified diagram showing a synthetic route to 2-Isopropylpyridine.
Purification and Analysis Workflow
Following synthesis, 2-isopropylpyridine is typically purified using standard laboratory techniques such as distillation. The purity of the final product is then assessed using methods like Gas Chromatography (GC) and confirmed by spectroscopic analysis.
Diagram 2: Purification and Analysis Workflow
Caption: A typical workflow for the purification and analysis of synthesized 2-Isopropylpyridine.
Safety and Handling
2-Isopropylpyridine is a flammable liquid and vapor.[12] It is harmful if swallowed, in contact with skin, or if inhaled.[1][8][12] It can also cause serious eye irritation.[12]
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Flammable Liquid | H225: Highly flammable liquid and vapor.[3][6] |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[1][8][12] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin.[1][8][12] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[1][8][12] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[3][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[3][6][12] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[3][6] |
Precautionary Measures:
When handling 2-isopropylpyridine, it is essential to use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and laboratory clothing.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9] Avoid contact with skin, eyes, and inhalation of vapors.[4][12] Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][12]
Diagram 3: Key Application Areas
Caption: A diagram illustrating the primary applications of 2-Isopropylpyridine.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-isopropyl pyridine, 644-98-4 [thegoodscentscompany.com]
- 3. 2-ISOPROPYL PYRIDINE | 644-98-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Isopropylpyridine | 644-98-4 [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Isopropylpyridine | CAS#:644-98-4 | Chemsrc [chemsrc.com]
- 10. 2-Ethyl-6-isopropyl pyridine [webbook.nist.gov]
- 11. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
